2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-YL)propanamide

Description

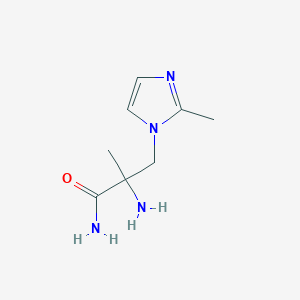

2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS: 1250620-54-2) is an imidazole-containing compound with the molecular formula C₇H₁₂N₄O and a molar mass of 168.2 g/mol . Structurally, it features a 2-methylimidazole ring linked to a propanamide backbone substituted with an amino and methyl group at the α-carbon.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-6-11-3-4-12(6)5-8(2,10)7(9)13/h3-4H,5,10H2,1-2H3,(H2,9,13) |

InChI Key |

DBKGBPCQEBUOMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-YL)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups onto the imidazole ring .

Scientific Research Applications

2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-YL)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Ethyl 2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate

- Structure : Differs by an ethyl ester group replacing the terminal amide.

- Key Differences :

- Solubility : The ester derivative is more lipophilic than the amide, favoring organic solvents, whereas the amide form exhibits better aqueous solubility due to hydrogen bonding .

- Stability : Esters are prone to hydrolysis under acidic/basic conditions, while the amide group enhances metabolic stability, making the target compound more suitable for pharmaceutical applications .

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS: 1250694-19-9)

- Structure: Substitutes the α-amino group with an ethylamino moiety.

- Steric Effects: The ethyl group may hinder interactions with enzymatic active sites, reducing efficacy compared to the less bulky methyl-substituted analogue .

Benzimidazole-Based Analogues

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid (3a)

- Structure : Replaces the imidazole ring with a benzimidazole system and introduces a carboxylic acid group.

- Key Differences :

- Aromaticity : The benzimidazole core enhances π-π stacking interactions, improving binding affinity to hydrophobic protein pockets .

- Acidity : The carboxylic acid group (pKa ~2–3) increases water solubility at physiological pH but may limit membrane permeability compared to the neutral amide .

- Melting Point : Higher melting points (215–261°C) due to stronger intermolecular hydrogen bonding and crystallinity .

Pharmacologically Active Derivatives

(S)-2-(3-((Diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide (8l)

- Structure : Contains a trifluoromethylphenyl group and a diphenylmethylene substituent.

- Key Differences :

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Selected Analogues

Biological Activity

2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-YL)propanamide, a compound featuring an imidazole ring, has garnered attention in recent research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H12N4O

- Molecular Weight : 168.20 g/mol

- CAS Number : 97801-05-3

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets. Studies have indicated that compounds containing imidazole moieties often exhibit significant pharmacological effects, including antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Research has shown that imidazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively. A study indicated that derivatives of imidazole displayed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential for further development as antimicrobial agents .

Antiviral Activity

Imidazole derivatives have also demonstrated promising antiviral properties. One study highlighted that certain imidazole-containing compounds inhibited viral replication in cell cultures, showing effectiveness against viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves the inhibition of viral RNA synthesis or interference with viral entry into host cells .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. For example, a related compound demonstrated an IC50 of 23 µM against human cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : These compounds may interact with specific receptors in cells, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .

- Antiviral Screening : In a screening for antiviral activity against HCV, a related compound exhibited an EC50 value of 6.7 µM, demonstrating the potential for developing new antiviral agents based on the imidazole scaffold .

- Cytotoxicity in Cancer Research : A study involving human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanamide?

Answer: The compound can be synthesized via ring-opening reactions of β-lactone derivatives or conjugate addition of imidazole to didehydroalanine analogs . Key steps include:

- Step 1: Reacting a serine-derived β-lactone with 2-methylimidazole under anhydrous conditions (e.g., in THF with catalytic TMS-imidazole).

- Step 2: Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1).

- Critical Parameters: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

Q. Example Table: Reaction Optimization

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| β-lactone + TMS-imidazole | THF | None | 65–75 |

| Conjugate addition | DMF | DBU | 50–60 |

Q. How can structural identity and purity be confirmed post-synthesis?

Answer: Use a multi-technique approach :

- NMR Spectroscopy: Compare H and C NMR shifts with literature data. The imidazole proton signals typically appear at δ 7.2–7.5 ppm (doublets), while the methyl groups resonate at δ 1.3–1.5 ppm .

- HPLC Analysis: Employ a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient) to assess purity (>98% recommended for biological assays) .

- Elemental Analysis: Verify calculated vs. observed C, H, N percentages (e.g., C: 55.2%, H: 6.5%, N: 21.5%) .

Q. Which spectroscopic techniques are optimal for characterizing the imidazole moiety?

Answer:

- FT-IR Spectroscopy: Identify N-H stretching (3250–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) specific to the imidazole ring .

- UV-Vis Spectroscopy: Detect π→π* transitions of the conjugated imidazole system (λmax ~260–280 nm in methanol) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1215 for C₉H₁₅N₃O₂) .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Use ICReDD’s reaction path search to identify low-energy intermediates and optimize solvent/catalyst combinations .

- Machine Learning: Train models on existing imidazole synthesis data to predict yield-maximizing conditions (e.g., temperature, solvent polarity) .

Example Workflow:

Simulate reaction coordinates using Gaussian 12.

Validate predictions via small-scale trials.

Iterate with experimental feedback to refine computational models.

Q. How to resolve contradictions in reported biological activity data?

Answer: Discrepancies (e.g., enzyme inhibition vs. bacterial growth support) require:

- Dose-Response Replication: Test the compound across multiple concentrations (1 nM–100 µM) .

- Control Experiments: Include positive/negative controls (e.g., histidine for bacterial growth assays).

- Structural Confirmation: Ensure batch-to-batch consistency via NMR and X-ray crystallography (if applicable) .

Q. Example Table: Bioactivity Comparison

| Study | Assay Type | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| Bacterial Growth | E. coli Mutant | 12.4 ± 1.2 |

| Enzyme Inhibition | Diaminopimelate Dehydrogenase | 8.7 ± 0.9 |

Q. What experimental approaches study enzyme interactions?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., diaminopimelate dehydrogenase) and measure binding affinity (KD) in real-time .

- Molecular Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the imidazole group and active-site residues (e.g., Asp154, His289) .

Q. How to elucidate reaction mechanisms via kinetic studies?

Answer:

Q. Example Table: Kinetic Parameters

| Temperature (°C) | Rate Constant (k, s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| 25 | 0.0023 | 58.2 |

| 40 | 0.0056 | – |

Q. What are best practices for stability studies?

Answer:

Q. How do imidazole modifications alter physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.